molecular formula C6H12N2O B14797535 (1R,2R)-2-Aminocyclopentanecarboxamide

(1R,2R)-2-Aminocyclopentanecarboxamide

Cat. No.: B14797535
M. Wt: 128.17 g/mol
InChI Key: FUGFTUCRJJFPES-RFZPGFLSSA-N
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Description

(1R,2R)-2-Aminocyclopentanecarboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclopentanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chloridization and subsequent cyclization to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Aminocyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,2R)-2-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m1/s1

InChI Key

FUGFTUCRJJFPES-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C(=O)N

Canonical SMILES

C1CC(C(C1)N)C(=O)N

Origin of Product

United States

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